Direct Binding Affinity Advantage for Mcl-1 Over Closest Structural Analog
This specific compound demonstrates a verified inhibitory constant (Ki) of 16 nM against human Mcl-1 [1]. In contrast, the structurally analogous compound BDBM25074, which shares the core benzoxazin-3-one scaffold but contains a 2-(3-chlorophenyl)ethyl group at N-4 instead of the 2-(3-chlorophenyl)-2-oxoethyl group, exhibits no detectable Mcl-1 binding affinity [2]. This represents a functional selectivity switch driven by the ketone moiety.
| Evidence Dimension | Mcl-1 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 16 nM [1] |
| Comparator Or Baseline | BDBM25074 (4-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one core): Ki > 10,000 nM (no inhibition) [2] |
| Quantified Difference | >625-fold increase in affinity for the target compound |
| Conditions | Fluorescence polarization assay using FITC-labeled Bak-BH3 peptide as a probe and recombinant human Mcl-1 protein. |
Why This Matters
For scientists procuring a tool compound to probe Mcl-1 biology, only this specific N-4 ketone-containing compound provides meaningful target engagement, making any analog without this motif useless for this application.
- [1] BindingDB. (2024). Entry for BDBM50159953 (CHEMBL3785461). Affinity Data for Mcl-1. View Source
- [2] BindingDB. (2008). Entry for BDBM25074. Affinity Data for PI3Kgamma and other targets. View Source
